molecular formula C27H41NO8 B598425 (2E,6E,8S,9S,10R,11E,13R,14S)-18-(2,6-dioxopiperidin-4-yl)-9,13-dihydroxy-8-methoxy-10,12,14-trimethyl-15-oxooctadeca-2,6,11-trienoic acid CAS No. 158446-29-8

(2E,6E,8S,9S,10R,11E,13R,14S)-18-(2,6-dioxopiperidin-4-yl)-9,13-dihydroxy-8-methoxy-10,12,14-trimethyl-15-oxooctadeca-2,6,11-trienoic acid

Número de catálogo: B598425
Número CAS: 158446-29-8
Peso molecular: 507.624
Clave InChI: HJCZOTBHYAPUHT-LPYGBFRZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dorrigocin A is a natural product found in Hyphessobrycon rosaceus and Streptomyces platensis with data available.

Aplicaciones Científicas De Investigación

Antifungal and Anticancer Properties

Dorrigocin A, a unique glutarimide antibiotic, has been identified for its potential in antifungal and anticancer applications. It is notable for its ability to reverse the morphology of ras-transformed NIH/3T3 cells from a transformed phenotype to a normal one. This property of dorrigocin A suggests its utility in researching cancer treatments, particularly in reversing abnormal cell morphologies associated with certain cancer types. Additionally, dorrigocin A has demonstrated moderate antifungal activity, adding to its potential in therapeutic research (Kadam & McAlpine, 1994).

Mechanism of Action

The action mechanism of dorrigocin A is particularly intriguing. It does not depend on the inhibition of prenylation or protein synthesis. Instead, it inhibits carboxyl methylation in K-ras transformed cells. This unique mechanism presents a valuable area of study, especially in understanding how certain compounds can impact cellular processes without affecting typical targets like protein synthesis (Kadam & McAlpine, 1994).

Production and Structure

Dorrigocin A is produced through the submerged fermentation of Streptomyces platensis subsp. rosaceus. Understanding its production and isolation is crucial for exploring its scalable manufacturing for potential therapeutic use. Additionally, the structural elucidation of dorrigocin A, which includes its identification as a putative propionate-acetate derived fatty acid, is significant for synthesizing analogues and derivatives for further research and potential therapeutic applications (Karwowski et al., 1994).

Analogue Synthesis and Potential Applications

The synthesis of dorrigocin A analogues from D-glucal and D-xylose highlights the potential for developing variants with possibly enhanced or varied biological activities. These analogues could provide new insights into the development of novel anti-cancer and anti-arthritic therapeutics, expanding the scope of dorrigocin A's application in medical research (Anquetin et al., 2008); (Zhou & Murphy, 2010).

Propiedades

Número CAS

158446-29-8

Fórmula molecular

C27H41NO8

Peso molecular

507.624

Nombre IUPAC

(2E,6E,8S,9S,10R,11E,13R,14S)-18-(2,6-dioxopiperidin-4-yl)-9,13-dihydroxy-8-methoxy-10,12,14-trimethyl-15-oxooctadeca-2,6,11-trienoic acid

InChI

InChI=1S/C27H41NO8/c1-17(14-18(2)27(35)22(36-4)12-7-5-6-8-13-25(32)33)26(34)19(3)21(29)11-9-10-20-15-23(30)28-24(31)16-20/h7-8,12-14,18-20,22,26-27,34-35H,5-6,9-11,15-16H2,1-4H3,(H,32,33)(H,28,30,31)/b12-7+,13-8+,17-14+/t18-,19-,22+,26+,27+/m1/s1

Clave InChI

HJCZOTBHYAPUHT-LPYGBFRZSA-N

SMILES

CC(C=C(C)C(C(C)C(=O)CCCC1CC(=O)NC(=O)C1)O)C(C(C=CCCC=CC(=O)O)OC)O

Sinónimos

dorrigocin A

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E,6E,8S,9S,10R,11E,13R,14S)-18-(2,6-dioxopiperidin-4-yl)-9,13-dihydroxy-8-methoxy-10,12,14-trimethyl-15-oxooctadeca-2,6,11-trienoic acid
Reactant of Route 2
(2E,6E,8S,9S,10R,11E,13R,14S)-18-(2,6-dioxopiperidin-4-yl)-9,13-dihydroxy-8-methoxy-10,12,14-trimethyl-15-oxooctadeca-2,6,11-trienoic acid
Reactant of Route 3
(2E,6E,8S,9S,10R,11E,13R,14S)-18-(2,6-dioxopiperidin-4-yl)-9,13-dihydroxy-8-methoxy-10,12,14-trimethyl-15-oxooctadeca-2,6,11-trienoic acid
Reactant of Route 4
(2E,6E,8S,9S,10R,11E,13R,14S)-18-(2,6-dioxopiperidin-4-yl)-9,13-dihydroxy-8-methoxy-10,12,14-trimethyl-15-oxooctadeca-2,6,11-trienoic acid
Reactant of Route 5
(2E,6E,8S,9S,10R,11E,13R,14S)-18-(2,6-dioxopiperidin-4-yl)-9,13-dihydroxy-8-methoxy-10,12,14-trimethyl-15-oxooctadeca-2,6,11-trienoic acid
Reactant of Route 6
(2E,6E,8S,9S,10R,11E,13R,14S)-18-(2,6-dioxopiperidin-4-yl)-9,13-dihydroxy-8-methoxy-10,12,14-trimethyl-15-oxooctadeca-2,6,11-trienoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.